4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
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Overview
Description
4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is an organic compound that features a benzamide core with an ethyl group at the 4-position and a hydroxypropyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide can be achieved through a multi-step process:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using an appropriate halohydrin.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethylbenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with the amine derivative of the pyrrole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: LiAlH4, NaBH4.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Conversion of the benzamide to a primary amine.
Substitution: Introduction of nitro or halogen groups on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore in drug design. The presence of the pyrrole ring and the benzamide moiety suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group could form hydrogen bonds, while the benzamide moiety could participate in hydrophobic interactions or π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(3-hydroxypropyl)benzamide: Lacks the pyrrole ring, which may reduce its biological activity.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide: Lacks the ethyl group, which could affect its chemical reactivity and interactions.
4-ethyl-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)benzamide: Lacks the methyl group on the pyrrole ring, which could influence its steric and electronic properties.
Uniqueness
The unique combination of the ethyl group, hydroxypropyl group, and pyrrole ring in 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-ethyl-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-13-6-8-14(9-7-13)17(21)18-11-10-16(20)15-5-4-12-19(15)2/h4-9,12,16,20H,3,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNADHBGYCJEYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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